Agrimophol

Beschreibung

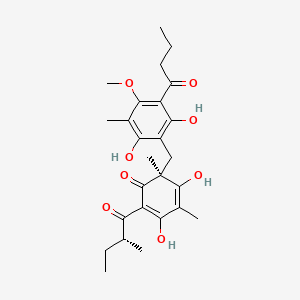

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H34O8 |

|---|---|

Molekulargewicht |

474.5 g/mol |

IUPAC-Name |

(6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C26H34O8/c1-8-10-16(27)17-22(31)15(20(29)13(4)23(17)34-7)11-26(6)24(32)14(5)21(30)18(25(26)33)19(28)12(3)9-2/h12,29-32H,8-11H2,1-7H3/t12-,26+/m1/s1 |

InChI-Schlüssel |

NQGCBDWQKDAGTK-RYZVSIALSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |

Isomerische SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=C(C2=O)C(=O)[C@H](C)CC)O)C)O)C)O)C)OC |

Kanonische SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |

Synonyme |

agrimophol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Agrimophol: A Technical Whitepaper on its Chemical Structure, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimophol, a dimeric phloroglucinol (B13840) derivative isolated from the medicinal plant Agrimonia pilosa, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its physicochemical properties and biological activities. Detailed experimental protocols for its isolation and bioactivity assessment are presented. Furthermore, this document explores the potential mechanisms of action, including its influence on critical signaling pathways, providing a foundation for future research and drug development endeavors.

Chemical Structure and Identification

This compound is a complex polyphenolic compound characterized by a dimeric phloroglucinol scaffold. Its systematic IUPAC name is (6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one | |

| Molecular Formula | C₂₆H₃₄O₈ | |

| Molecular Weight | 474.54 g/mol | |

| SMILES String | CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=O)C=C2C)C(=O)--INVALID-LINK--CC)O)C)C)OC)O | |

| CAS Number | 65792-05-4 | |

| Synonyms | This compound(um), (6S)-6-((3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl)-3,5-dihydroxy-4,6-dimethyl-2-((2R)-2-methylbutanoyl)cyclohexa-2,4-dien-1-one |

Physicochemical Properties

This compound presents as light yellow-green oblique prismatic crystals.[1] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light yellow-green oblique prismatic crystals | [1] |

| Melting Point | 138.5 - 139.5 °C | [1] |

| Solubility | Soluble in chloroform (B151607) and benzene; slightly soluble in methanol, ethanol (B145695), and petroleum ether; practically insoluble in water. | [1] |

| logP (calculated) | 4.6 |

Biological Activity and Quantitative Data

This compound has been traditionally recognized for its potent anthelmintic properties.[2] Modern research has expanded its pharmacological profile to include significant anticancer activities. While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, data on closely related compounds from Agrimonia pilosa provide valuable insights into its potential efficacy.

Table 3: Anticancer Activity of this compound-related Compounds from Agrimonia pilosa

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Agrimol B | HCT-116 (Colon Carcinoma) | Cytotoxicity | 0.280 | [3] |

| Agripinol B | HCT-116 (Colon Carcinoma) | Cytotoxicity | 12.34 ± 0.93 (µg/mL) | [4] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 5.44 ± 0.35 (µg/mL) | [4] | |

| PC-3 (Prostate Cancer) | Cytotoxicity | 9.47 ± 0.70 (µg/mL) | [4] |

Experimental Protocols

Isolation of this compound from Agrimonia pilosa

The following protocol is based on a patented extraction method and may require optimization for laboratory-scale purification.[5]

-

Extraction:

-

Crush dried hairyvein agrimony (Agrimonia pilosa) medicinal materials.

-

Add a 60-90% ethanol solution (5-10 times the weight of the plant material).

-

Perform reflux extraction 2-3 times.

-

Decolorize the combined extracts with activated carbon.

-

Filter the solution and concentrate under reduced pressure to an alcohol concentration of 20-40%.

-

-

Chromatographic Purification:

-

Load the concentrate onto a macroporous resin column.

-

Wash the column with water until the eluate is sugar-free.

-

Elute with 4-5 bed volumes of 70-80% ethanol.

-

Collect the eluate and concentrate under reduced pressure.

-

Extract the resulting concentrate with chloroform.

-

Recover the solvent from the chloroform extract to obtain a crude extract.

-

-

Crystallization:

-

Perform sequential crystallization of the crude extract using petroleum ether and then ethanol.

-

Dry the resulting crystalline material to obtain purified this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

In Vitro Anthelmintic Activity Assay (Adult Worm Motility Assay)

This is a general protocol for assessing the anthelmintic activity of a compound.[6][7]

-

Parasite Collection:

-

Collect adult helminth parasites (e.g., Haemonchus contortus from sheep abomasum or earthworms like Pheretima posthuma).

-

Wash the worms with physiological saline or phosphate-buffered saline (PBS) to remove any debris.

-

-

Assay Setup:

-

Prepare different concentrations of this compound in a suitable solvent and then dilute with PBS.

-

Place a defined number of adult worms (e.g., 5-10) in a petri dish or a well of a multi-well plate containing the test solution.

-

Include a negative control (PBS with the solvent) and a positive control (a known anthelmintic drug like albendazole (B1665689) or piperazine (B1678402) citrate).

-

-

Observation and Data Collection:

-

Observe the motility of the worms at regular time intervals (e.g., every 30 minutes for several hours).

-

Record the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously or dipped in warm water) of the worms.

-

-

Data Analysis:

-

Compare the time to paralysis and death in the test groups with the control groups.

-

Calculate the percentage of mortality at different concentrations and time points.

-

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on related compounds and extracts from Agrimonia pilosa suggest that its biological effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Mitochondrial Dysfunction and Apoptosis

A closely related compound, Agrimol B , has been shown to induce apoptosis in colon carcinoma cells by promoting mitochondrial dysfunction.[3] This process is mediated through the PGC-1α/NRF1/TFAM signaling pathway . Agrimol B downregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis, which in turn suppresses its downstream targets, NRF1 and TFAM. This disruption of mitochondrial biogenesis leads to increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptosis.

PI3K/Akt Signaling Pathway

Extracts from Agrimonia pilosa have been demonstrated to suppress the growth of non-small cell lung cancer (NSCLC) by inhibiting the PI3K/Akt/Bcl-2 signaling pathway .[8] This pathway is a critical regulator of cell survival and proliferation. Inhibition of PI3K and its downstream effector Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and caspases, thereby promoting apoptosis in cancer cells.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is another crucial signaling cascade involved in inflammation and cancer. Another related compound, Agrimonolide , has been shown to exert its anti-inflammatory effects by suppressing the activation of the JAK1/STAT3 pathway.[9] This suggests that compounds from Agrimonia pilosa, potentially including this compound, may also target this pathway to mediate their therapeutic effects.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and demonstrated biological activities, particularly in the realms of anthelmintic and anticancer research. While the precise molecular mechanisms and quantitative efficacy of this compound itself require further elucidation, studies on closely related compounds and extracts from its source plant provide a strong rationale for its continued investigation. Future research should focus on obtaining specific IC₅₀ values for this compound against a broad panel of cancer cell lines and parasitic organisms. Furthermore, detailed mechanistic studies are warranted to definitively identify the direct molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake these important investigations.

References

- 1. New Properties and Mitochondrial Targets of Polyphenol Agrimoniin as a Natural Anticancer and Preventive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [this compound structure--the taenifugal constituent from root-sprout of Agrimonia pilosa ledeb] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102311330A - Method for extracting this compound from hairyvein agrimony - Google Patents [patents.google.com]

- 6. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Agrimonia pilosa Extract suppresses NSCLC growth through regulating PI3K/AKT/Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (±)-Agrimonolide: Efficient synthesis and treatment of inflammatory bowel disease via JAK1/STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Agrimophol in Parasitic Worms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimophol, a phloroglucinol (B13840) derivative isolated from the root-sprout of Agrimonia pilosa, has been traditionally utilized as a potent taenifuge, demonstrating significant anthelmintic activity, particularly against cestode parasites. This technical guide provides a comprehensive analysis of the core mechanisms through which this compound exerts its effects on parasitic worms. The primary modes of action identified are the profound disruption of energy metabolism via the inhibition of glycogenolysis, and the induction of severe structural damage to the parasite's tegument. This document synthesizes the available scientific literature to present a detailed overview of these mechanisms, supported by experimental evidence and logical pathway diagrams. While quantitative efficacy data for this compound is limited, this guide provides a framework for future research and drug development initiatives.

Introduction

Parasitic helminth infections remain a significant global health burden, affecting a substantial portion of the world's population and livestock. The emergence of anthelmintic resistance necessitates the exploration of novel drug candidates with unique mechanisms of action. This compound, a natural compound with a history of use in traditional medicine for treating tapeworm infections, presents a promising area of investigation. Understanding its precise molecular targets and physiological effects is crucial for its potential development as a modern anthelmintic agent. This guide aims to provide a detailed technical overview of the current understanding of this compound's mechanism of action, tailored for a scientific audience.

Core Mechanism of Action: A Dual Assault

The anthelmintic efficacy of this compound appears to stem from a two-pronged attack on the parasite's fundamental biological processes: metabolic disruption and structural degradation.

Inhibition of Glycogen (B147801) Metabolism

Parasitic worms, particularly cestodes residing in the host's gut, are heavily reliant on carbohydrates as their primary energy source. They store glucose in the form of glycogen, which is catabolized through glycolysis to generate ATP. This compound directly interferes with this critical energy-generating pathway by inhibiting the decomposition of glycogen[1]. This disruption of both aerobic and anaerobic metabolism leads to a state of energy deprivation, ultimately resulting in paralysis and death of the parasite.

The proposed mechanism involves the inhibition of key enzymes in the glycogenolysis pathway. While the specific enzyme inhibited by this compound has not been definitively identified, Glycogen Phosphorylase is a likely target. This enzyme catalyzes the rate-limiting step in glycogenolysis, the phosphorolytic cleavage of α-1,4-glycosidic bonds to release glucose-1-phosphate.

Diagram: Proposed Metabolic Disruption by this compound

Caption: this compound is hypothesized to inhibit glycogenolysis, blocking the breakdown of glycogen into glucose-1-phosphate.

Tegumental Damage

The tegument of a parasitic worm is a dynamic, syncytial outer layer that serves as the primary interface with the host. It is crucial for nutrient absorption, protection against host immune responses, and maintaining homeostasis. This compound has been observed to cause significant damage to this vital structure[1].

Ultrastructural studies on related compounds and the general effects of phloroglucinol derivatives suggest that this compound induces:

-

Microtubule Degeneration: Disruption of the microtubule cytoskeleton within the tegument, leading to a loss of structural integrity.

-

Cuticle Destruction: Direct damage to the outer layers of the tegument, compromising its protective function.

-

Vacuolization and Swelling: Formation of vacuoles and swelling of the tegument, indicative of osmotic imbalance and cellular stress.

This damage to the tegument exposes the parasite to the host's immune system and digestive enzymes, and disrupts its ability to absorb nutrients, contributing to its demise.

Diagram: Experimental Workflow for Assessing Tegumental Damage

Caption: A generalized workflow for studying the effects of this compound on the tegument of parasitic worms using electron microscopy.

Quantitative Data

| Parasite | This compound Preparation | Dosage (Adults) | Observed Effect | Reference |

| Taenia spp. | This compound | 0.7 g | Expulsion of tapeworm | [2] |

| Taenia spp. | Crude this compound Tablets | 0.8 g | Expulsion of tapeworm | [2] |

| Hymenolepis nana | This compound | Not specified | Expulsion of tapeworm | [2] |

Note: The dosages mentioned are from a 1974 clinical report and may not reflect current standards.

For comparative purposes, the table below presents IC50 values for other anthelmintic compounds against various parasitic worms.

| Compound | Parasite | Assay | IC50 / EC50 |

| Praziquantel | Schistosoma mansoni | Adult Worm Motility | ~0.1 µg/mL |

| Albendazole | Haemonchus contortus | Egg Hatch Assay | ~0.05 µg/mL |

| Ivermectin | Caenorhabditis elegans | Larval Development | ~5 ng/mL |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on standard anthelmintic research methodologies, the following protocols can be adapted to study its mechanism of action.

Adult Worm Motility Assay

Objective: To assess the effect of this compound on the motility of adult parasitic worms in vitro.

Materials:

-

Adult parasitic worms (e.g., Hymenolepis diminuta obtained from experimentally infected rats).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Culture medium (e.g., RPMI-1640) supplemented with serum.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Positive control (e.g., Praziquantel).

-

Negative control (vehicle solvent).

-

Petri dishes or multi-well plates.

-

Incubator (37°C, 5% CO2).

-

Stereomicroscope.

Procedure:

-

Collect adult worms from the intestines of infected hosts.

-

Wash the worms extensively with pre-warmed PBS to remove host intestinal contents.

-

Place individual or small groups of worms into Petri dishes or wells of a multi-well plate containing pre-warmed culture medium.

-

Add this compound to the desired final concentrations. Include positive and negative controls in separate wells.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

Observe the motility of the worms under a stereomicroscope at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).

-

Confirm death by gently prodding the worms and observing for any response.

-

Record the time to paralysis and death for each concentration.

Scanning Electron Microscopy (SEM) of Tegument

Objective: To visualize the ultrastructural changes in the tegument of parasitic worms after exposure to this compound.

Materials:

-

Adult parasitic worms.

-

This compound.

-

Culture medium.

-

Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).

-

Secondary fixative (e.g., 1% osmium tetroxide).

-

Graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

-

Critical point dryer.

-

Sputter coater with gold-palladium target.

-

Scanning Electron Microscope.

Procedure:

-

Treat worms with this compound in vitro as described in the motility assay.

-

At selected time points, carefully remove the worms and wash them with PBS.

-

Fix the worms in 2.5% glutaraldehyde for several hours at 4°C.

-

Wash the fixed worms in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.

-

Wash the worms again in buffer.

-

Dehydrate the samples through a graded series of ethanol.

-

Dry the samples using a critical point dryer.

-

Mount the dried worms on stubs and coat them with a thin layer of gold-palladium using a sputter coater.

-

Examine the specimens under a scanning electron microscope and capture images of the tegumental surface at various magnifications.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways in parasitic worms. However, given its proposed mechanisms of action, it is plausible that this compound could indirectly affect various cellular signaling cascades.

Diagram: Hypothetical Downstream Effects of this compound

Caption: this compound's primary effects could trigger downstream events like energy crisis and altered signaling, leading to paralysis and death.

For instance, the disruption of energy metabolism and ATP depletion could activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The damage to the tegument could disrupt ion gradients, potentially affecting calcium signaling pathways that are critical for neuromuscular function and muscle contraction. Further research is required to elucidate these potential downstream effects.

Conclusion and Future Directions

This compound exerts its anthelmintic effects through a dual mechanism involving the inhibition of glycogen metabolism and the induction of severe tegumental damage. While these primary modes of action are established, the specific molecular targets and the full cascade of downstream events remain to be fully elucidated. The lack of quantitative efficacy data and detailed, standardized experimental protocols for this compound highlights a significant gap in the current research landscape.

Future research should focus on:

-

Target Identification: Identifying the specific enzyme(s) in the glycogenolysis pathway that are inhibited by this compound.

-

Quantitative Analysis: Determining the IC50 and EC50 values of pure this compound against a range of parasitic worms.

-

Signaling Pathway Elucidation: Investigating the downstream effects of this compound on cellular signaling pathways, such as AMPK and calcium signaling.

-

In Vivo Studies: Conducting well-controlled in vivo studies to establish the efficacy and safety of this compound in animal models.

A deeper understanding of this compound's mechanism of action will be instrumental in evaluating its potential as a lead compound for the development of new and effective anthelmintic drugs.

References

Whitepaper: Agrimonia pilosa as a Natural Source of Agrimophol for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimonia pilosa Ledeb., a perennial herb from the Rosaceae family, has a long history in traditional medicine for treating various ailments, including parasitic infections and cancer.[1][2] One of its key bioactive constituents is this compound, a phloroglucinol (B13840) derivative that has demonstrated significant therapeutic potential, particularly as an anthelmintic and anticancer agent.[1][3] This technical guide provides an in-depth overview of Agrimonia pilosa as a natural source of this compound, focusing on extraction and isolation protocols, quantitative analysis techniques, and the molecular mechanisms underlying its biological activities. The information presented is intended to support researchers and drug development professionals in harnessing the therapeutic potential of this promising natural compound.

Introduction to this compound and Agrimonia pilosa

Agrimonia pilosa, commonly known as hairyvein agrimony, is widely distributed across Asia and Europe.[4] Phytochemical analyses have revealed a rich composition of bioactive compounds, including flavonoids, triterpenes, tannins, and phloroglucinol derivatives.[5][6] Among these, this compound stands out for its potent biological effects. It was first isolated from A. pilosa and has been a subject of interest for its excellent anthelmintic properties, particularly against tapeworms, and its efficacy in treating trichomoniasis.[1] More recent studies have expanded its pharmacological profile to include anticancer activities, highlighting its potential as a lead compound for novel drug development.[4]

Extraction and Isolation of this compound

The efficient extraction and purification of this compound from Agrimonia pilosa is a critical first step in its development as a therapeutic agent. Various methods have been established, ranging from conventional solvent extraction to more advanced chromatographic techniques.

Experimental Protocol: Solvent Extraction and Chromatographic Purification

This protocol is a composite method based on established procedures for isolating phloroglucinol derivatives from Agrimonia pilosa.[7][8][9]

Objective: To extract and isolate this compound from the dried aerial parts of Agrimonia pilosa.

Materials:

-

Dried, powdered Agrimonia pilosa medicinal material

-

60-90% Ethanol (B145695) (v/v)

-

Activated Carbon

-

Petroleum Ether

-

Silica (B1680970) gel for column chromatography[8]

-

Rotary evaporator

-

Reflux apparatus

-

Chromatography columns

Methodology:

-

Initial Extraction:

-

Take the crushed Agrimonia pilosa medicinal material and add a 60-90% ethanol solution in a 1:5 to 1:10 (w/v) ratio.[7]

-

Perform reflux extraction for 2-3 cycles to maximize the yield of crude extract.[7]

-

Pool the extracts and decolorize by adding activated carbon, followed by filtration.[7]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to achieve an alcohol concentration of 20-40%.[7]

-

-

Macroporous Resin Chromatography:

-

Load the concentrated extract onto a pre-equilibrated macroporous resin column.[7][10]

-

Wash the column with distilled water to remove sugars and other highly polar impurities until the effluent is colorless.[7]

-

Elute the column with 4-5 bed volumes (BV) of 70-80% ethanol to collect the fraction containing phloroglucinols.[7]

-

Concentrate the eluate under reduced pressure.

-

-

Liquid-Liquid Extraction:

-

Crystallization and Final Purification:

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Quantitative Analysis of this compound

Accurate quantification of this compound in plant extracts and final formulations is essential for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Experimental Protocol: HPLC-DAD Analysis

This protocol is adapted from validated methods for quantifying polyphenolic compounds in Agrimonia species.[11][12][13]

Objective: To quantify the concentration of this compound in an extract of Agrimonia pilosa.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[12]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid or Acetic acid (HPLC grade)

-

Ultrapure water

-

This compound reference standard

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

Accurately weigh the dried Agrimonia pilosa extract.

-

Dissolve the extract in the mobile phase or a suitable solvent, using sonication if necessary.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

A gradient elution program is typically used to achieve good separation of the complex components in the plant extract.

-

The mobile phase often consists of an aqueous component with an acidifier (e.g., 0.4% formic acid in water) and an organic component (e.g., acetonitrile).[12][14]

-

The flow rate is typically set between 0.5 and 1.0 mL/min.[12]

-

The column temperature is maintained at a constant value, for instance, 25°C.[12]

-

Detection is performed at the maximum absorption wavelength for this compound (typically determined by UV-Vis scan, often around 280 nm for phenolic compounds).[12]

-

-

Quantification:

-

Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Table 1: Example HPLC-DAD Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., Waters Spherisorb ODS2, 150 x 4.6mm, 3µm) | [12] |

| Mobile Phase A | 0.4% Formic Acid in Water | [14] |

| Mobile Phase B | 0.4% Formic Acid in Acetonitrile | [14] |

| Gradient | A stepwise linear gradient, e.g., 5-100% B over 25-30 minutes | [14] |

| Flow Rate | 0.5 - 1.0 mL/min | [12] |

| Column Temp. | 25°C | [12] |

| Detection | DAD at 280 nm | [12] |

| Injection Vol. | 1-10 µL | [14] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antiparasitic and anticancer effects being the most prominent. Understanding the underlying signaling pathways is crucial for its clinical development.

Antiparasitic Activity

This compound is a potent anthelmintic agent.[1] While the precise molecular targets for many anthelmintics are still under investigation, they often act by disrupting neuromuscular function or energy metabolism in the parasite.[15][16] this compound has also shown efficacy against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis.[1][2]

Table 2: Antiparasitic and Antimicrobial Activity of Agrimonia Compounds

| Compound | Organism | Activity | Concentration | Reference |

| This compound | Taenia solium (Tapeworm) | Anthelmintic | - | [1] |

| This compound | Trichomonas vaginalis | Anti-protozoal | - | [1] |

| This compound | Staphylococcus aureus | Antimicrobial (MIC) | 3.13 µM | [4] |

| This compound | Bacillus cereus | Antimicrobial (MIC) | 6.25 µM | [4] |

Anticancer Activity and Signaling Pathways

Recent research has focused on the anticancer properties of this compound and related compounds from A. pilosa. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][17]

Agrimol B, a closely related compound, has been shown to inhibit the progression of colon carcinoma.[18][19] It binds to PGC-1α, a master regulator of mitochondrial biogenesis. This interaction blocks the downstream activation of NRF1 and TFAM, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, mitochondria-dependent apoptosis.[18][19]

Caption: Agrimol B inhibits the PGC-1α/NRF1/TFAM pathway in colon cancer.

Extracts of Agrimonia pilosa (APE) have been found to suppress the growth of non-small cell lung cancer (NSCLC).[20] APE achieves this by inhibiting the PI3K/AKT signaling pathway, a key regulator of cell survival. This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Caspase-3, thereby promoting tumor cell apoptosis.[20]

Caption: APE inhibits the PI3K/AKT/Bcl-2 survival pathway in NSCLC.

Agrimol B can also impede the cell cycle progression of prostate and lung cancer cells by inducing a G0 quiescent state.[17][21] This effect is linked to its ability to down-regulate key cell cycle proteins, including c-MYC and SKP2, while up-regulating the cyclin-dependent kinase inhibitor p27.[17][21]

Table 3: Anticancer Activity of Agrimonia Extracts and Compounds

| Agent | Cell Line | Activity | IC50 / Concentration | Reference |

| A. pilosa n-butanol extract | CT26 (colorectal) | Antiproliferative | 434.5 µg/mL | [10] |

| A. pilosa ethyl acetate (B1210297) extract | CT26 (colorectal) | Antiproliferative | 672.5 µg/mL | [10] |

| This compound | K562 (leukemia) | Cytotoxic | 10 mg/mL (similar to 50 IU/mL interferon) | [4] |

| Agrimol B | HCT116 (colon) | Suppressed proliferation | 36-1152 nM range tested | [18] |

| Agrimol B | PC-3 (prostate), A549 (lung) | Induces G0 arrest | - | [17][21] |

Drug Development Considerations and Future Outlook

The multifaceted biological activities of this compound make it a compelling candidate for drug development. Its established use in traditional medicine provides a foundation of empirical safety and efficacy.[1][2] However, rigorous preclinical and clinical studies are necessary to validate its therapeutic potential. A recent randomized, double-blind, placebo-controlled study investigated an A. pilosa extract for its effects on immunosenescence, indicating a move towards clinical evaluation of these compounds.[22][23]

Key considerations for future research include:

-

Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed.[8]

-

Bioavailability: Formulation strategies may be required to enhance the bioavailability of this lipophilic compound.

-

Target Identification: Further elucidation of the specific molecular targets for its antiparasitic and anticancer activities will facilitate mechanism-based drug design.

-

Clinical Trials: Well-designed clinical trials are essential to establish safety and efficacy in human populations for specific indications like parasitic infections and various cancers.

Conclusion

Agrimonia pilosa is a valuable natural source of this compound, a phloroglucinol derivative with significant therapeutic promise. Standardized protocols for its extraction, isolation, and quantification have been established, paving the way for consistent production and quality control. The compound's potent antiparasitic and anticancer activities, mediated through distinct signaling pathways, underscore its potential as a lead for novel drug discovery. Further research focusing on pharmacokinetics, bioavailability, and clinical validation is warranted to translate the therapeutic potential of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Medicinal Plant Agrimonia pilosa Ledeb.: Botanical Description, Traditional use, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102311330A - Method for extracting this compound from hairyvein agrimony - Google Patents [patents.google.com]

- 8. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of HPLC-DAD-CAD-MS(3) method for qualitative and quantitative standardization of polyphenols in Agrimoniae eupatoriae herba (Ph. Eur) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7- O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenolome of Asian Agrimony Tea (Agrimonia asiatica Juz., Rosaceae): LC-MS Profile, α-Glucosidase Inhibitory Potential and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anthelmintic Agents from African Medicinal Plants: Review and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging Approaches to Anthelmintic Therapy Using Medicinal Plants and Phytochemicals: A Review of Natural Products Against Strongyloidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research-management.mq.edu.au [research-management.mq.edu.au]

- 18. Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agrimonia pilosa Extract suppresses NSCLC growth through regulating PI3K/AKT/Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Preliminary Data on the Senolytic Effects of Agrimonia pilosa Ledeb. Extract Containing Agrimols for Immunosenescence in Middle-Aged Humans: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Agrimophol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the rhizomes of Agrimonia pilosa Ledeb., has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Traditionally used in Chinese medicine for treating conditions like tumors, parasitic infections, and diarrhea, modern pharmacological studies have begun to elucidate the scientific basis for these applications.[1] This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Summary of Biological Activities

The biological activities of this compound and related compounds from Agrimonia pilosa are multifaceted, spanning antiparasitic, anticancer, anti-inflammatory, antiviral, and antibacterial effects. The following tables summarize the key quantitative data associated with these activities.

| Table 1: Antiparasitic and Antimicrobial Activity of this compound | |

| Activity | Details |

| Anthelmintic | This compound is recognized as an active ingredient with excellent anthelmintic effects.[3] It is traditionally used for expelling tapeworms.[4] |

| Anti-trichomonal | Used in the treatment of Trichomonas vaginalis infections, including enteritis and vaginitis.[1][3] |

| Antibacterial | This compound demonstrates inhibitory activity against various bacteria. Minimum Inhibitory Concentrations (MICs) have been determined for several strains: Staphylococcus aureus 2o9P (MIC: 3.13 μM), Bacillus cereus var. mycoides (MIC: 6.25 μM), and Nocardia gardneri (MIC: 100 μM).[1] |

| Table 2: Anticancer Activity of this compound and Related Compounds | |

| Cell Line/Model | Observed Effects and Quantitative Data |

| K562 (Human Chronic Myelogenous Leukemia) | This compound exhibits a concentration-dependent inhibitory effect. At 10 mg/mL, its cytotoxicity is comparable to 50 IU/mL of vincristine.[1] |

| HCT-116 (Human Colon Carcinoma) | Agrimol B, a related compound, showed an IC50 value of 280 nM.[5] |

| Prostate and Lung Cancer Cells | Agrimol B, a polyphenol from Agrimonia pilosa, impedes the cell cycle progression of prostate and lung cancer cells, arresting them in the G0 phase.[6][7][8] |

| General Anticancer Properties | Agrimol B has been shown to selectively inhibit cancer cell proliferation in various cancer cell lines at micro-molar concentrations and inhibit tumorsphere formation in cancer-stem-like cells.[9] |

| Table 3: Anti-inflammatory and Antiviral Activity of Agrimonia pilosa Extracts | |

| Activity | Details and Quantitative Data |

| Anti-inflammatory | Extracts of Agrimonia pilosa have demonstrated potent anti-inflammatory effects by reducing nitric oxide (NO) production in LPS-activated RAW 264.7 macrophage cells.[10][11] The butanol extract of A. pilosa showed the most potent effects.[10] |

| Antiviral (Influenza) | An extract of Agrimonia pilosa was highly effective against H1N1 and H3N2 influenza A subtypes and influenza B virus. The EC50 value against influenza A virus was 14-23 µg/mL as determined by a plaque reduction assay.[12][13] A virucidal effect was observed at concentrations of 160-570 ng/mL.[12][13] |

| Antiviral (SARS-CoV-2) | A mixture of Agrimonia pilosa and Galla rhois extracts strongly inhibited SARS-CoV-2 by interfering with viral entry and replication.[14][15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of this compound's biological activities. The following are protocols for key experiments cited in the literature.

Antiparasitic Activity Screening

1. Anthelmintic Activity Assay (Worm Motility Inhibition Assay)

-

Objective: To assess the in-vitro anthelmintic activity of this compound against parasitic worms.

-

Materials:

-

Adult parasitic worms (e.g., Haemonchus contortus).

-

Phosphate Buffered Saline (PBS).

-

This compound stock solution of known concentration.

-

Positive control (e.g., Albendazole).

-

Negative control (vehicle used to dissolve this compound).

-

Petri dishes or multi-well plates.

-

Incubator.

-

-

Procedure:

-

Collect adult worms from a suitable host and wash them with PBS to remove any fecal matter.

-

Prepare different concentrations of this compound and the positive control in PBS.

-

Place a specific number of worms in each petri dish containing the prepared solutions. Include a negative control group with only the vehicle.

-

Incubate the plates at a suitable temperature (e.g., 37°C).

-

Observe the worms for paralysis and death at regular intervals. Paralysis is indicated by the absence of motility except when shaken. Death is confirmed by the complete absence of motility even after vigorous shaking or dipping in warm water.

-

Record the time taken for paralysis and death of the worms in each concentration.

-

2. Trichomonas vaginalis Viability Assay

-

Objective: To determine the effect of this compound on the viability of Trichomonas vaginalis.

-

Materials:

-

T. vaginalis culture.

-

TYI-S-33 medium.

-

This compound stock solution.

-

96-well microtiter plates.

-

Inverted microscope.

-

Incubator (37°C).

-

-

Procedure:

-

Culture T. vaginalis in TYI-S-33 medium to the desired concentration of organisms/mL.

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Inoculate each well with the T. vaginalis suspension. Include positive control (e.g., metronidazole) and negative control (vehicle) wells.

-

Incubate the plate at 37°C in an anaerobic environment.

-

Examine the wells for motile trichomonads using an inverted microscope at different time points (e.g., 24, 48 hours).

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the growth of the parasites.

-

Anticancer Activity Screening

1. MTT Cell Viability Assay

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., K562, HCT-116).

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

2. Colony Formation Assay

-

Objective: To evaluate the ability of single cancer cells to proliferate and form colonies after treatment with this compound.

-

Materials:

-

Cancer cell line.

-

Complete cell culture medium.

-

This compound stock solution.

-

6-well plates.

-

Crystal violet staining solution.

-

-

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with different concentrations of this compound for a specified duration.

-

Replace the medium with fresh, drug-free medium and incubate for a period that allows for colony formation (typically 7-14 days).

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

Wash the plates, allow them to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Anti-inflammatory Activity Screening

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

-

Objective: To measure the inhibitory effect of this compound on nitric oxide production in macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM medium with 10% FBS.

-

Lipopolysaccharide (LPS).

-

This compound stock solution.

-

Griess reagent.

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples, which reflects NO production.

-

Antiviral Activity Screening

1. Plaque Reduction Assay

-

Objective: To determine the antiviral activity of this compound against a specific virus.

-

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus).

-

Virus stock of known titer.

-

This compound stock solution.

-

Culture medium and overlay medium (containing low-melting-point agarose (B213101) or methylcellulose).

-

Crystal violet staining solution.

-

6-well plates.

-

-

Procedure:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Prepare serial dilutions of the virus and incubate them with different concentrations of this compound for a set period.

-

Infect the cell monolayers with the virus-Agrimophol mixture.

-

After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of this compound.

-

Incubate the plates until viral plaques (zones of cell death) are visible.

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

The percentage of plaque reduction is calculated relative to the untreated virus control to determine the antiviral activity.

-

Antibacterial Activity Screening

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

-

Materials:

-

Bacterial strain of interest.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

This compound stock solution.

-

96-well microtiter plates.

-

Incubator.

-

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth medium.

-

Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

This compound and related compounds from Agrimonia pilosa exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathways

Agrimonolide, a compound found in Agrimonia pilosa, has been shown to mediate its anti-inflammatory effects through the modulation of several key signaling pathways.[1]

Anticancer Signaling Pathways

The anticancer activity of compounds from Agrimonia pilosa, such as Agrimol B, involves the regulation of cell cycle and mitochondrial function.

Cell Cycle Regulation by Agrimol B

Agrimol B has been found to induce G0 phase arrest in cancer cells by influencing key regulatory proteins.[6][7]

Mitochondrial Function Regulation by Agrimol B

Agrimol B can inhibit colon carcinoma progression by disrupting mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway.[16]

PI3K/AKT/Bcl-2 Pathway in Non-Small Cell Lung Cancer

Extracts from Agrimonia pilosa have been shown to suppress the growth of non-small cell lung cancer by regulating the PI3K/AKT/Bcl-2 signaling pathway.

Conclusion

This compound and its parent plant, Agrimonia pilosa, represent a rich source of bioactive compounds with significant therapeutic potential. The diverse biological activities, including antiparasitic, anticancer, anti-inflammatory, antiviral, and antibacterial effects, are supported by a growing body of scientific evidence. This guide provides a foundational framework for researchers and drug development professionals by consolidating quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. Further investigation into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to fully realize its potential as a novel therapeutic agent.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. Inhibitory effect of Agrimonia pilosa Ledeb. on inflammation by suppression of iNOS and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioagilytix.com [bioagilytix.com]

- 13. Broad-spectrum antiviral effect of Agrimonia pilosa extract on influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Pharmacological Properties of Agrimophol

Executive Summary: Agrimophol, a phloroglucinol (B13840) derivative isolated from the plant Agrimonia pilosa Ledeb, has demonstrated a wide spectrum of pharmacological activities.[1][2][3] Traditionally used in Chinese medicine for treating ailments like tumors and parasitic infections, modern research has substantiated its potential as an anthelmintic, anticancer, and antiviral agent.[2][4][5] This document provides an in-depth analysis of the pharmacological properties of this compound and related compounds from its natural source, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key bioactive constituent derived from the root-sprouts and aerial parts of Agrimonia pilosa Ledeb (hairyvein agrimony), a perennial herb belonging to the Rosaceae family.[1][2][3] This plant has a long history in traditional medicine for treating conditions ranging from parasitic infections and diarrhea to tumors and vaginitis.[1][2][4] Phytochemical analysis has identified this compound as a member of the phloroglucinol derivative class, which is considered one of the main active ingredient groups in the plant.[2][6] Its multifaceted biological activities have made it a subject of significant scientific interest for novel therapeutic development.

Pharmacological Activities

This compound and co-constituents from Agrimonia pilosa exhibit several significant pharmacological effects.

Anthelmintic Properties

Historically, the most prominent application of this compound is as an anthelmintic, particularly against tapeworms.[1][7] Its efficacy has been reported to be superior to conventional drugs like niclosamide (B1684120) in certain animal experiments.[7]

Mechanism of Action: this compound exerts its anthelmintic effect through direct contact with the parasite's body.[2] It disrupts the tapeworm's metabolic processes by inhibiting both aerobic and anaerobic metabolism, primarily by blocking glycogen (B147801) decomposition.[2]

Experimental Protocols:

-

In Vitro Anthelmintic Assay: The efficacy of plant extracts and isolated compounds is often evaluated against various types of worms, such as earthworms, tapeworms, and hookworms.[8] The standard protocol involves exposing the worms to different concentrations of the test substance in a suitable medium (e.g., saline). The time taken for paralysis and death of the worms is recorded and compared against a negative control (saline) and a positive control (a standard anthelmintic drug like piperazine (B1678402) phosphate).[8]

Anticancer Properties

This compound and related compounds from Agrimonia pilosa, such as Agrimol B, have demonstrated significant anticancer potential across various cancer cell lines.

Mechanism of Action: The anticancer effects are multifactorial, involving the induction of cell cycle arrest, modulation of key regulatory proteins, and the activation of mitochondrial-dependent apoptosis.[9][10][11]

-

Mitochondrial Dysfunction: Agrimol B also targets mitochondrial function in colon carcinoma cells.[11] It is proposed to interact with the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α), a key regulator of mitochondrial biogenesis.[11] By inhibiting the PGC-1α/NRF1/TFAM signaling pathway, Agrimol B impairs mitochondrial biogenesis, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, apoptosis.[11] This is further evidenced by an increased Bax/Bcl-2 ratio and activation of Caspase-3.[11]

Quantitative Anticancer Data

| Compound/Extract | Assay/Model | Target Cells | Concentration/Dose | Result | Reference |

| This compound | Cytotoxicity | K562 (leukemia) | 10 mg/mL | Cytotoxicity similar to 50 IU/mL vincristine | [2] |

| Agrimol B | Cell Viability | HCT116 (colon) | 144, 288, 576 nM | Concentration-dependent inhibition | [11] |

| Agrimol B | Xenograft Mouse Model | Prostate Cancer | 3 mg/kg (oral) | Marked inhibition of tumor growth | [14] |

Experimental Protocols:

-

Cell Viability (MTT) Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][15] Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[10][15]

-

Cell Cycle Analysis: To determine the effect of a compound on cell cycle distribution, cells are treated and then harvested. They are stained with DNA-binding fluorescent dyes like Hoechst 33342 and RNA-binding dyes like Pyronin Y.[9][12] The DNA and RNA content of individual cells is then quantified using flow cytometry, allowing for the identification of cell populations in different phases of the cell cycle (G0/G1, S, G2/M).[9][12]

-

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate.[11] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., PGC-1α, NRF1, TFAM, Bax, Bcl-2, Caspase-3).[11] This allows for the verification of changes in protein expression levels that are part of a signaling pathway.

Antiviral Properties

Extracts from Agrimonia pilosa have demonstrated broad-spectrum antiviral activity against various influenza viruses and, more recently, against SARS-CoV-2.[16][17]

Mechanism of Action: The antiviral action is multifaceted. The extract exhibits a direct virucidal effect, meaning it can inactivate virus particles upon contact.[16][17] Additionally, it interferes with early stages of the viral life cycle by inhibiting viral adsorption and entry into host cells.[17][18][19] Some evidence also points to the suppression of viral RNA synthesis.[16]

Quantitative Antiviral Data

| Extract | Assay | Target Virus | Concentration | Result | Reference |

| A. pilosa Extract | Plaque Reduction | Influenza A (H1N1, H3N2) | 14-23 µg/mL | EC₅₀ Value | [16] |

| A. pilosa Extract | Virucidal Assay | Influenza A & B | 160-570 ng/mL | Virucidal Effect | [16] |

| A. pilosa Ethanol Extract | Plaque Inhibition | SARS-CoV-2 | 1.1 ± 0.03 µg/mL | IC₅₀ Value | [17] |

Experimental Protocols:

-

Plaque Reduction Assay: This is the standard method for determining the efficacy of an antiviral agent.[16] Confluent monolayers of susceptible host cells (e.g., MDCK for influenza) are infected with the virus. The cells are then covered with a semi-solid medium containing the test compound at various dilutions. This medium restricts the spread of progeny virus, so each infectious particle creates a localized zone of cell death, or "plaque." After incubation, cells are stained, and the plaques are counted. The concentration of the compound that reduces the number of plaques by 50% is determined as the EC₅₀.[16]

-

Virucidal Assay: To test for direct inactivation of the virus, the virus suspension is pre-incubated with different concentrations of the test compound for a set period.[16][17] The mixture is then diluted to a non-inhibitory concentration and used to infect host cells in a plaque assay. A reduction in plaque number compared to a control (virus incubated without the compound) indicates a direct virucidal effect.[16][17]

Anti-inflammatory Properties

Extracts of Agrimonia pilosa possess anti-inflammatory effects, which are attributed to the modulation of specific immune signaling pathways.[6][20] The mechanisms involve the inactivation of nuclear factor-kappa B (NF-κB) and the inhibition of mitogen-activated protein kinase (MAPK) phosphorylation.[2]

Toxicology and Safety

While comprehensive, systematic toxicology research on purified this compound is limited, studies on Agrimonia pilosa extracts in animal models have not reported significant toxic reactions or weight loss compared to control groups.[2] The plant has a long history of use in traditional medicine, suggesting a generally favorable safety profile, though rigorous clinical trials are needed to fully establish safety parameters for any derived therapeutic agents.[5]

Conclusion and Future Directions

This compound and its parent plant, Agrimonia pilosa, represent a rich source of bioactive compounds with significant therapeutic potential. The well-documented anthelmintic, anticancer, and antiviral properties are supported by clear mechanisms of action, including metabolic disruption in parasites, and induction of apoptosis and cell cycle arrest in cancer cells. The ability to interfere with viral entry and replication further highlights its potential as a broad-spectrum therapeutic agent.

Future research should focus on the isolation and synthesis of this compound and related derivatives to enable more detailed pharmacological and toxicological profiling.[14] Elucidating the precise molecular targets and further exploring the signaling pathways involved will be crucial. Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective and safe treatments for human diseases.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on the chemical constituents from the root-sprouts of Agrimonia pilosa Ledeb] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agrimonia pilosa Ledeb.: A review of its traditional uses, botany, phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agrimonia pilosa Ledeb.: A review of its traditional uses, botany, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ipd.org.cn [ipd.org.cn]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. research-management.mq.edu.au [research-management.mq.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. Agrimol B inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. HKU Scholars Hub: Agrimol B, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies [hub.hku.hk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 19. Potent antiviral activity of Agrimonia pilosa, Galla rhois, and their components against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Agrimophol: A Keystone of Traditional Chinese Medicine in Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the multifaceted role of Agrimophol, a potent bioactive compound derived from the plant Agrimonia pilosa. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the traditional applications and modern pharmacological understanding of this critical component of Traditional Chinese Medicine (TCM). The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of its molecular mechanisms, positioning this compound as a promising candidate for contemporary therapeutic development.

Agrimonia pilosa, known in TCM for its hemostatic, antimalarial, antidiarrheal, and detoxifying properties, has been used for centuries to treat a range of ailments including tumors, parasitic infections, and inflammatory conditions.[1] this compound, a phloroglucinol (B13840) derivative, has been identified as one of the primary active constituents responsible for these therapeutic effects.

Antiparasitic Efficacy

Traditionally, Agrimonia pilosa has been a folk remedy for taeniasis (tapeworm infection). Clinical investigations have demonstrated the efficacy of this compound and its crude extracts in treating this parasitic disease.

| Treatment Group | Number of Patients | Dosage | Cure Rate (%) | Reference |

| This compound | 8 | 0.7 g (adults) | Not specified | [2] |

| Crude this compound Tablets | 75 | 0.8 g (adults), 25 mg/kg (children) | Not specified | [2] |

| Agrimonia Gemma Extract | 149 | 1.5 g (adults), 45 mg/kg (children) | Not specified | [2] |

| Dried Agrimonia Gemma Powder | 43 | 30-50 g (adults) | Not specified | [2] |

While specific cure rates for this compound from this particular study were not detailed, the research confirmed its role as an effective taeniafuge. For context, established treatments for Taenia solium taeniasis show high efficacy.

| Drug | Dosage | Cure Rate (%) | Reference |

| Praziquantel | 10 mg/kg (single dose) | 99.5 | [2][3][4] |

| Niclosamide | 2 g (single dose) | 84.3 | [2][3][4] |

| Albendazole | 400 mg/day for 3 days | 96.4 | [3][4] |

Anti-Cancer Potential and Molecular Mechanisms

Recent research has focused on the anti-cancer properties of this compound and related compounds from Agrimonia pilosa. These compounds have shown inhibitory effects on various cancer cell lines.

| Cell Line | Compound/Extract | IC50 (µg/mL) | Reference |

| HepG2 (human hepatoma) | Agrimonia pilosa extract | 53.31 | [1] |

| A549 (human non-small cell lung) | Agrimonia pilosa extract | 54.17 | [1] |

| S180 (mouse sarcoma) | Agrimonia pilosa water extract (72h) | 71.74 | [5] |

| MKN-45 (human gastric cancer) | Agrimonia pilosa extract | 127.50 | [1] |

| HeLa (human cervical cancer) | Agrimonia pilosa extract | 170.40 | [1] |

| U266 (human multiple myeloma) | Agrimonia pilosa extract | 202.10 | [1] |

| MCF-7 (human breast cancer) | Agrimonia pilosa extract | 206.80 | [1] |

This compound and its derivatives exert their anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metabolism.

One of the critical pathways identified is the PGC-1α/NRF1/TFAM signaling pathway , which is crucial for mitochondrial biogenesis and is often dysregulated in cancer. Agrimol B, a related polyphenol, has been shown to impede the progression of colon carcinoma by inhibiting this pathway.

Furthermore, extracts of Agrimonia pilosa have been found to suppress the growth of non-small cell lung cancer by regulating the PI3K/AKT/Bcl-2 signaling pathway , a key pathway in cell survival and apoptosis.

Experimental Protocols

To facilitate further research and validation of these findings, this guide provides detailed experimental methodologies.

Extraction of this compound from Agrimonia pilosa

A common method for extracting this compound involves solvent extraction followed by chromatographic purification.

Protocol:

-

Preparation of Plant Material: The dried rhizomes of Agrimonia pilosa are pulverized into a coarse powder.

-

Solvent Extraction: The powdered material is extracted with petroleum ether at room temperature. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of petroleum ether and ethyl acetate (B1210297) allows for the separation of different fractions.

-

Isolation and Identification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC). The structure of the isolated compound is confirmed using spectroscopic methods such as MS, IR, PMR, and UV.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

This technical guide provides a solid foundation for the scientific community to explore the full therapeutic potential of this compound. The detailed data and protocols are intended to accelerate research and development efforts, ultimately translating the wisdom of traditional medicine into novel, evidence-based therapies for a range of challenging diseases.

References

- 1. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study reviews efficacy and safety of drugs against taeniasis caused by the pork tapeworm [who.int]

- 3. Systematic review of the effectiveness of selected drugs for preventive chemotherapy for Taenia solium taeniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Study on Inhibition of S180 Tumor Cells by Agrimonia Pilosa Extract - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Docking Studies of Agrimophol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in-silico molecular docking studies of Agrimophol, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These effects are hypothesized to be mediated through its interaction with key proteins in major signaling pathways. This document outlines a detailed, albeit hypothetical, in-silico docking workflow for this compound against selected protein targets within the PI3K-Akt, NF-κB, and JAK-STAT signaling pathways. Due to a lack of publicly available, specific docking studies on this compound, this guide presents a representative methodology and extrapolated data to serve as a foundational resource for researchers initiating such investigations. The objective is to provide a robust framework for conducting and interpreting molecular docking experiments to elucidate the mechanism of action of this compound.

Introduction

This compound is a natural compound extracted from the medicinal plant Agrimonia pilosa, which has a long history of use in traditional medicine for treating various ailments.[1][2] Preliminary research suggests that the therapeutic effects of compounds from Agrimonia pilosa may be linked to the modulation of critical cellular signaling pathways, including the PI3K-Akt, NF-κB, and Jak-STAT pathways.[1][3] In-silico molecular docking is a powerful computational tool used in drug discovery to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecule (protein).[4] This approach can provide valuable insights into the potential mechanism of action of a compound and guide further experimental validation.

This guide details a hypothetical in-silico docking study of this compound with key protein targets from the aforementioned signaling pathways. The aim is to provide a practical and technical framework for researchers in drug development and molecular biology.

This compound and Potential Protein Targets

This compound: The Ligand

This compound (C₂₆H₃₄O₈) is a complex phloroglucinol derivative. For in-silico studies, the three-dimensional structure of this compound is a prerequisite and can be obtained from chemical databases such as PubChem.

Target Proteins

Based on the reported involvement of Agrimonia pilosa extracts in various signaling cascades, the following key proteins have been selected as potential targets for this compound:

-

PI3K-Akt Pathway: This pathway is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

-

Phosphoinositide 3-kinase (PI3Kα): A key enzyme that initiates the signaling cascade.

-

Protein Kinase B (Akt1): A central node in the pathway that phosphorylates numerous downstream targets.

-

-

NF-κB Pathway: This pathway plays a critical role in inflammation and immune responses.

-

NF-κB (p50/p65 heterodimer): A transcription factor that, upon activation, translocates to the nucleus to regulate the expression of pro-inflammatory genes.

-

-

JAK-STAT Pathway: This pathway is essential for cytokine signaling and is involved in immunity, cell growth, and apoptosis.

-

Janus Kinase 2 (JAK2): A tyrosine kinase that mediates signaling from cytokine receptors.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor activated by JAKs.

-

Experimental Protocols: A Hypothetical In-Silico Docking Workflow